8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids under trifluoroacetic acid (TFA) catalysis . This method is efficient and compatible with a wide range of functional groups, making it suitable for large-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route mentioned above for scalability. This would include considerations for reaction time, temperature, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazinone ring can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 8-fluoro-6-oxo-2H-benzo[b][1,4]oxazin-3(4H)-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and flame retardancy
Mechanism of Action
The mechanism of action of 8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1,6,7-triones: These compounds share a similar oxazinone core but differ in their substituents and overall structure.
3-Aryl-2H-benzo[b][1,4]oxazin-2-ones: These compounds are structurally related but have different functional groups attached to the benzoxazine ring.
Uniqueness
8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-fluoro-6-hydroxy-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-4(11)2-6-8(5)13-3-7(12)10-6/h1-2,11H,3H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLOUPNEIKDVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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